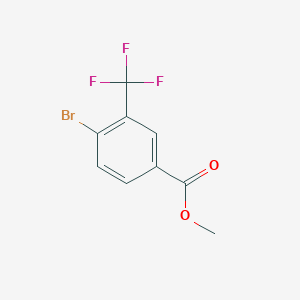

Methyl 4-bromo-3-(trifluoromethyl)benzoate

Description

Substituted benzoate (B1203000) esters are a class of organic compounds that feature prominently in the landscape of chemical research and development. These molecules, characterized by a benzene (B151609) ring attached to a methyl ester group with various other functional groups, serve as versatile intermediates and foundational scaffolds for the synthesis of more complex molecules. The specific nature and position of the substituents on the benzene ring dramatically influence the chemical reactivity and physical properties of the ester, making them invaluable tools for chemists. Among the vast array of substituted benzoates, those incorporating halogen and trifluoromethyl groups are of particular interest due to the unique properties these functionalities impart.

Properties

IUPAC Name |

methyl 4-bromo-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVRLJMSCKUEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447393 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107317-58-8 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Bromo 3 Trifluoromethyl Benzoate

Strategies for the Esterification of 4-Bromo-3-(trifluoromethyl)benzoic Acid

The most direct route to Methyl 4-bromo-3-(trifluoromethyl)benzoate is the esterification of 4-Bromo-3-(trifluoromethyl)benzoic acid. nbinno.comnih.gov This reaction, a staple in organic synthesis, can be accomplished through several methods, each with distinct advantages concerning reaction conditions, catalyst choice, and yield.

Fischer Esterification: The classical approach involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netuomustansiriyah.edu.iq The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. uomustansiriyah.edu.iq This method is effective but often requires elevated temperatures and removal of water to drive the equilibrium towards the product. uomustansiriyah.edu.iq

Thionyl Chloride Method: For a more irreversible reaction, thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid into its more reactive acyl chloride derivative. This intermediate then readily reacts with methanol to form the desired ester. This method is highly efficient and often proceeds under milder conditions than Fischer esterification, as demonstrated in the synthesis of the isomeric Methyl 4-bromo-2-(trifluoromethyl)benzoate, which achieved an 85% yield. chemicalbook.com

Modern Catalytic Methods: To circumvent the use of harsh reagents, various modern catalysts have been developed.

Solid Acid Catalysts: Materials like phosphoric acid-modified Montmorillonite K10 clay serve as heterogeneous catalysts that are easily separable from the reaction mixture, offering a greener alternative to mineral acids. epa.govijstr.org These catalysts have proven effective for the esterification of substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. epa.govijstr.org Other solid acids based on zirconium and titanium have also been developed, allowing for the direct condensation of benzoic acids and methanol without other additives. mdpi.com

N-Bromosuccinimide (NBS) as a Catalyst: In a novel approach, N-bromosuccinimide (NBS) has been employed as an efficient and selective metal-free catalyst for the direct esterification of aryl carboxylic acids. nih.gov This method proceeds under mild, neutral conditions (e.g., 70 °C) and is tolerant of air and moisture, simplifying the synthetic procedure and often providing near-quantitative yields. nih.gov

Metal-Based Catalysts: Compounds of tin, titanium, or zirconium can act as high-temperature Lewis acid catalysts for esterification, typically becoming fully active at temperatures above 180 °C. google.com

The choice of esterification strategy depends on factors such as substrate sensitivity, desired scale, and environmental considerations.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, p-TsOH | Reflux in Methanol | Low-cost reagents, suitable for large scale. | Harsh acidic conditions, reversible reaction. | uomustansiriyah.edu.iq |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Methanol, 60 °C | High yield, irreversible, milder conditions. | Generates corrosive HCl byproduct. | chemicalbook.com |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free, reflux | Catalyst is recyclable, environmentally friendly. | May require higher temperatures or longer times. | ijstr.org |

| NBS Catalysis | N-Bromosuccinimide (NBS) | Methanol, 70 °C | Mild, metal-free, high yields, simple procedure. | Catalyst cost may be higher than mineral acids. | nih.gov |

| Lewis Acid Catalysis | Tin(II), Titanium, or Zirconium compounds | High temperature (>180 °C) | Effective for specific substrates. | Requires high temperatures, potential metal contamination. | google.com |

Targeted Bromination Procedures for Precursor Molecules

An alternative synthetic route involves the introduction of the bromine atom onto a pre-existing ester, such as Methyl 3-(trifluoromethyl)benzoate. chemimpex.comnih.gov This process is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already on the aromatic ring.

The trifluoromethyl (-CF₃) group and the methyl ester (-COOCH₃) group are both deactivating and meta-directing. mdpi.com In the case of Methyl 3-(trifluoromethyl)benzoate, both substituents direct an incoming electrophile (such as Br⁺) to the 5-position. Therefore, direct bromination of this precursor using standard electrophilic brominating agents (e.g., Br₂ with a Lewis acid) would predominantly yield Methyl 5-bromo-3-(trifluoromethyl)benzoate, not the desired 4-bromo isomer. This inherent regiochemical preference makes the direct bromination of Methyl 3-(trifluoromethyl)benzoate an unsuitable method for preparing the target compound and highlights the critical need for specific regioselective strategies, as discussed in section 2.4.

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, optimization focuses primarily on the esterification step, as the substitution pattern is typically established prior to this stage.

Key parameters for optimization in esterification reactions include the choice of catalyst, reaction temperature, reaction time, and the method used for water removal.

Catalyst Loading: In acid-catalyzed esterifications, the amount of catalyst can be optimized. For example, in the NBS-catalyzed esterification of benzoic acids, a catalytic amount of just 7 mol% NBS was sufficient to achieve high conversions. nih.gov

Temperature and Time: Higher temperatures generally increase the reaction rate but can also lead to side reactions. For the synthesis of an isomeric benzoate (B1203000) using thionyl chloride, the reaction was stirred at 60 °C for 12 hours to ensure completion. chemicalbook.com In contrast, protocols using solid acid catalysts found that refluxing for 5 hours under solvent-free conditions was optimal. ijstr.org Optimization studies on other reactions have shown that reaction times can sometimes be significantly reduced from 20 hours to 4 hours without impacting conversion or selectivity. scielo.br

Solvent and Reagent Ratios: The choice of solvent can influence reaction efficiency. While many esterifications use an excess of the alcohol (methanol) as both reactant and solvent, other solvents like acetonitrile (B52724) have been identified as providing a good balance between conversion and selectivity in related syntheses. scielo.br

| Protocol | Parameter Optimized | Conditions | Result | Reference |

|---|---|---|---|---|

| Esterification of 4-bromo-2-(trifluoromethyl)benzoic acid | Reagent/Conditions | Thionyl chloride in methanol, 60 °C, 12 h | 85% yield of the corresponding methyl ester. | chemicalbook.com |

| NBS-catalyzed esterification | Catalyst Loading | 7 mol% NBS, 70 °C, 1-20 h | Yields up to 100% were achieved. | nih.gov |

| Solid acid catalysis | Time/Solvent | 10 wt% PMK catalyst, reflux, 5 h, solvent-free | High yields of various methyl benzoates. | ijstr.org |

| Silver(I)-promoted oxidative coupling | Solvent/Time | Acetonitrile, 4 h | Optimal balance of conversion and selectivity. | scielo.br |

Regioselective Synthesis Approaches for Isomeric Trifluoromethylated Benzoates

Achieving the correct 1,3,4-substitution pattern of this compound is the most significant challenge in its synthesis. As established, direct bromination of Methyl 3-(trifluoromethyl)benzoate is not a viable route due to the meta-directing nature of both substituents. mdpi.comresearchgate.net Therefore, regioselective synthesis must rely on alternative strategies.

The most logical and industrially practiced approach is to begin with a starting material where the desired regiochemistry is already established or can be installed through predictable, high-yielding reactions. The synthesis of the precursor, 4-Bromo-3-(trifluoromethyl)benzoic acid, is the key step where regiocontrol is exerted.

A plausible synthetic pathway for the acid precursor would involve a sequence such as:

Starting Material Selection: One could start with a molecule like 3-methyl-4-bromobenzoic acid or a related derivative. Here, the bromine and methyl groups are already in the correct 1,2-relationship relative to each other.

Trifluoromethylation: The methyl group can then be converted to a trifluoromethyl group. This is typically achieved through radical halogenation to form a -CBr₃ or -CCl₃ group, followed by a halogen exchange reaction (halex) using a fluoride source like HF or SbF₃. A patent describes a general method for synthesizing trifluoromethyl methyl benzoates by taking a methyl benzoic acid, performing side-chain chlorination to get a trichloromethyl group, followed by fluorination and then esterification. scispace.com

This multi-step approach, while longer, ensures that the substituents are placed in the correct positions, bypassing the regioselectivity problem of direct electrophilic aromatic substitution on a highly deactivated ring. Theoretical analysis and experimental verification of electrophilic aromatic bromination consistently show that achieving para-bromination to a π-acceptor group like -CF₃ is difficult without specific directing groups or reaction conditions that override the inherent electronic preferences. mdpi.com

Chemical Transformations and Reactivity Profiles of Methyl 4 Bromo 3 Trifluoromethyl Benzoate

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The bromo-substituent on the aromatic ring of Methyl 4-bromo-3-(trifluoromethyl)benzoate can undergo nucleophilic aromatic substitution (SNAAr). This reactivity is significantly influenced by the electronic nature of the other substituents on the ring. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the moderately electron-withdrawing methyl ester (-COOCH3) group, particularly those positioned ortho and para to the leaving group (bromine), activates the ring towards nucleophilic attack.

In the case of this compound, the trifluoromethyl group is ortho to the bromine atom, which strongly enhances the susceptibility of the C4 position (to which bromine is attached) to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is increased by the electron-withdrawing groups.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide would lead to the substitution of the bromo group with a methoxy group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 4-methoxy-3-(trifluoromethyl)benzoate |

| Amine | Ammonia (NH₃) | Methyl 4-amino-3-(trifluoromethyl)benzoate |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. masterorganicchemistry.com For this compound, the directing effects are as follows:

Bromo (-Br) group: An ortho, para-director and a deactivator.

Trifluoromethyl (-CF3) group: A meta-director and a strong deactivator. youtube.com

Methyl ester (-COOCH3) group: A meta-director and a deactivator.

The benzene ring in this compound is significantly deactivated due to the presence of three electron-withdrawing groups, making electrophilic substitution reactions challenging and requiring harsh conditions. However, if a reaction were to occur, the position of the incoming electrophile would be determined by the cumulative directing effects of the substituents. The -CF3 and -COOCH3 groups direct incoming electrophiles to the positions meta to them, while the -Br group directs to ortho and para positions. The positions on the ring are C1 (with the ester), C2, C3 (with CF3), C4 (with Br), C5, and C6. The available positions for substitution are C2, C5, and C6.

Considering the directing effects:

The -COOCH3 group at C1 directs to C5.

The -CF3 group at C3 directs to C5.

The -Br group at C4 directs to C2 and C6.

The most likely position for substitution would be C5, as it is meta to both the powerful -CF3 and -COOCH3 deactivating groups. The C2 and C6 positions are sterically hindered and ortho to the deactivating bromo group. Typical EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Cross-Coupling Reactions and Derivative Synthesis (e.g., Suzuki Coupling)

The carbon-bromine bond in this compound serves as a key reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives. nbinno.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This reaction is highly valued for its mild conditions and tolerance of diverse functional groups. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Example

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 4-phenyl-3-(trifluoromethyl)benzoate |

Other important cross-coupling reactions include:

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Stille Coupling: Reaction with an organotin compound.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl bond.

These cross-coupling methodologies enable the strategic incorporation of various functionalities onto the benzene ring, making this compound a valuable building block in medicinal chemistry and materials science. nbinno.com

Role as a Versatile Intermediate and Alkylating Agent in Organic Synthesis

This compound is a highly versatile intermediate in organic synthesis, primarily due to the presence of multiple reactive sites that can be addressed selectively. nbinno.com Its utility stems from its role as a scaffold for building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. nbinno.com

The compound serves as a key building block due to the following features:

The Bromo Group: As detailed above, it is a handle for a wide range of cross-coupling reactions.

The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol.

The Aromatic Ring: Can undergo nucleophilic or, under forcing conditions, electrophilic substitution.

While not a classical alkylating agent itself, derivatives of this compound can be synthesized to act as such. For instance, reduction of the methyl ester to a hydroxymethyl group, followed by conversion to a bromomethyl group, would yield a potent benzylic alkylating agent. The parent compound's primary role, however, is as a versatile aryl building block, providing a trifluoromethyl-substituted phenyl unit for the construction of elaborate molecular architectures. innospk.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 4-bromo-3-(trifluoromethyl)benzoate. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments within the molecule can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The proton ortho to the bromine atom is anticipated to appear as a doublet, while the other two aromatic protons will likely present as a doublet and a doublet of doublets. The methyl protons of the ester group will appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will display nine distinct signals, one for each unique carbon atom. The carbonyl carbon of the ester group will resonate at the lowest field. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and methyl ester groups. The carbon of the trifluoromethyl group will be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The methyl carbon of the ester group will be observed at the highest field.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the CF₃ group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~ 8.2-7.8 | m | - |

| ¹H | ~ 3.9 | s | - |

| ¹³C | ~ 165 | s | - |

| ¹³C | ~ 135-125 | m | - |

| ¹³C | ~ 123 (q) | q | ~272 |

| ¹³C | ~ 53 | s | - |

| ¹⁹F | ~ -63 | s | - |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

Mass Spectrometry Techniques for Molecular Confirmation (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry provide critical data for its confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a pair of peaks for each of these species, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. The experimentally measured exact mass of the molecular ion of this compound can be compared to the calculated theoretical mass to confirm its elemental composition with a high degree of confidence.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₆BrF₃O₂) nih.gov

| Ion/Adduct | Calculated m/z |

| [M]⁺ | 281.9503 |

| [M+H]⁺ | 282.9576 |

| [M+Na]⁺ | 304.9395 |

| [M+K]⁺ | 320.9134 |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the 1350-1150 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=O Stretch (Ester) | 1740-1720 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch (CF₃) | 1350-1150 |

| C-O Stretch (Ester) | 1300-1100 |

| C-Br Stretch | 700-500 |

X-ray Diffraction Crystallography in Solid-State Molecular Architecture Determination

For this compound, a successful single-crystal X-ray diffraction analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the benzene ring, the methyl ester group, and the trifluoromethyl group.

Conformation: The dihedral angle between the plane of the benzene ring and the plane of the ester group.

Crystal Packing: The arrangement of the molecules in the unit cell, including any intermolecular interactions such as halogen bonding (involving the bromine atom) or dipole-dipole interactions.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported in the public domain. However, analysis of the closely related compound, methyl 4-bromobenzoate, reveals an orthorhombic crystal system with the space group Pbca. It is anticipated that the introduction of the bulky and electron-withdrawing trifluoromethyl group would significantly influence the crystal packing and unit cell parameters of the title compound.

Table 4: Crystallographic Data for the Related Compound Methyl 4-bromobenzoate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.8485 (18) |

| b (Å) | 5.8921 (8) |

| c (Å) | 19.613 (2) |

| V (ų) | 1600.4 (3) |

Chromatographic Methods for Purity Analysis and Reaction Monitoring (e.g., HPLC, GC-FID, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for analyzing the purity of aromatic esters. A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase would be used. The oven temperature would be programmed to increase over time to ensure the elution of the compound. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle size columns to achieve higher resolution and faster analysis times compared to traditional HPLC. A UPLC method could be developed for rapid purity checks and high-throughput screening during reaction optimization.

Table 5: General Chromatographic Conditions for the Analysis of Methyl Benzoate (B1203000) Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV |

| GC-FID | Capillary (e.g., DB-5) | Helium or Nitrogen | FID |

| UPLC | C18 (Sub-2 µm particles) | Acetonitrile/Water or Methanol/Water | UV |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the optimized geometry, electronic properties, and reactivity of molecules like Methyl 4-bromo-3-(trifluoromethyl)benzoate. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine key parameters like bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

These calculations provide a foundational understanding of the molecule's three-dimensional structure and the distribution of electrons, which dictates its chemical behavior. For instance, a DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid successfully determined its structural and molecular parameters, providing a basis for comparison and discussion with experimental data. researchgate.net Such analyses for this compound would elucidate the electronic influence of the bromine, trifluoromethyl, and methyl ester groups on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org

From the HOMO-LUMO energy values, various chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity.

Table 1: Key Chemical Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

This table outlines the standard descriptors that would be calculated from a detailed FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. This visualization helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. wisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction, which contributes to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the C-Br, C-C, and C-F bonds, as well as the delocalization of electron density from the lone pairs on the oxygen and halogen atoms into the antibonding orbitals of the aromatic ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific bonds or functional groups. researchgate.net Although there can be discrepancies between calculated and experimental frequencies, these can often be corrected using scaling factors. researchgate.net A detailed vibrational analysis for this compound would help in the structural confirmation and understanding of the vibrational characteristics of the substituted benzene ring.

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. jhuapl.eduresearchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer, are promising candidates for NLO materials. researchgate.net

The presence of both electron-donating (ester group, albeit weakly) and electron-withdrawing (trifluoromethyl and bromo groups) substituents on the benzene ring of this compound suggests that it may possess NLO properties. A computational investigation would quantify its hyperpolarizability and assess its potential for such applications. researchgate.net

Conformational Analysis and Molecular Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For this compound, a key aspect is the orientation of the methyl ester group (–COOCH₃) relative to the benzene ring and the adjacent trifluoromethyl group.

Studies on similar 2-substituted methyl benzoates have shown that the ester group may be planar or non-planar with respect to the aromatic ring, depending on the steric and electronic effects of the substituents. rsc.org The bulky trifluoromethyl group adjacent to the ester group in this compound would likely create steric hindrance, potentially forcing the ester group to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. A detailed potential energy surface scan, varying the relevant dihedral angles, would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shape.

Applications of Methyl 4 Bromo 3 Trifluoromethyl Benzoate and Its Derivatives in Medicinal Chemistry Research

Exploration as an Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases—enzymes that play a crucial role in cell signaling, growth, and proliferation. ed.ac.ukugr.es The dysregulation of kinase activity is implicated in numerous diseases, making them a key target for drug discovery. ed.ac.ukugr.es

The synthesis of small molecule kinase inhibitors often relies on versatile chemical intermediates to construct the final complex structures. Methyl 4-bromo-3-(trifluoromethyl)benzoate serves as such an intermediate. Its utility stems from its distinct functional groups:

Bromine Atom: The bromo-substituent provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of other cyclic or acyclic moieties to the benzene (B151609) ring. This is a common strategy in building the core structures of many kinase inhibitors.

Trifluoromethyl (CF3) Group: The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the aromatic ring. mdpi.com In a final drug molecule, this group can enhance binding affinity to the target kinase, improve membrane permeability, and increase metabolic stability by blocking potential sites of metabolism. mdpi.com These are desirable properties for developing effective therapeutic agents.

Benzoate (B1203000) Structure: The substituted benzoate core is a common scaffold found in a variety of biologically active compounds and provides a rigid framework for orienting other functional groups to interact with a target protein.

| Functional Group | Role in Kinase Inhibitor Synthesis |

| Bromine Atom | Reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. |

| Trifluoromethyl Group | Enhances metabolic stability, binding affinity, and lipophilicity of the final compound. mdpi.com |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid for further modification (e.g., amide bond formation). |

| Aromatic Ring | Provides a rigid scaffold for the attachment of pharmacophoric groups. |

Precursor in the Development of Potential Therapeutic Agents

Beyond kinase inhibitors, this compound is a valuable precursor for a broader range of potential therapeutic agents. Its utility as a "building block" is a recurring theme in medicinal chemistry. researchgate.net The chemical reactivity of its functional groups allows for a variety of transformations to generate diverse molecular libraries for drug screening.

Key synthetic transformations include:

Modification of the Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid. This acid can then be coupled with various amines to form a diverse library of amides, a functional group prevalent in many pharmaceuticals.

Substitution of the Bromine Atom: As mentioned, the bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, fundamentally altering the structure and potential biological activity of the molecule.

Nucleophilic Aromatic Substitution: While less common, the electron-withdrawing effect of the trifluoromethyl and ester groups can activate the ring for certain nucleophilic aromatic substitution reactions, further expanding its synthetic potential.

The combination of these reactive sites makes the compound a strategic starting material for generating novel compounds for high-throughput screening in drug discovery programs.

Role in Enzyme Inhibitor Synthesis

The application of this compound extends to the synthesis of inhibitors for various classes of enzymes, not just kinases. nih.gov The structural motifs accessible from this precursor are common in molecules designed to fit into the active sites of enzymes.

The trifluoromethyl group is particularly advantageous in the design of enzyme inhibitors. Its properties contribute significantly to the efficacy of a drug candidate:

| Property Conferred by CF3 Group | Implication in Enzyme Inhibitor Design |

| High Electronegativity | Can alter the acidity of nearby protons and participate in hydrogen bonding or other electrostatic interactions within the enzyme's active site. mdpi.com |

| Lipophilicity | Increases the molecule's ability to cross cell membranes and reach its intracellular target. The Hansch π value for a CF3 group is +0.88. mdpi.com |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). This can increase the half-life of the drug. mdpi.com |

| Steric Bulk | The size of the CF3 group can be used to probe the steric constraints of an enzyme's binding pocket, potentially leading to improved potency and selectivity. |

By incorporating this fluorinated building block, medicinal chemists can systematically modify lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, which are critical parameters for a successful enzyme inhibitor. nih.gov

Applications in Agrochemical and Pharmaceutical Research

The utility of this compound is recognized in both pharmaceutical and agrochemical research, where the discovery of novel, effective, and stable molecules is a primary goal. chemnet.com

In Pharmaceutical Research: As detailed in the preceding sections, the compound is a key intermediate. fluoropharm.com Its value lies in its identity as a trifluoromethyl-containing building block. bldpharm.com A significant percentage of new drugs approved by regulatory bodies contain fluorine, underscoring the importance of fluorinated intermediates like this one. nih.gov The presence of the CF3 group is a well-established strategy to optimize drug-like properties. mdpi.com

In Agrochemical Research: The same properties that make the trifluoromethyl group attractive for pharmaceuticals are also highly beneficial in the development of modern agrochemicals such as herbicides, insecticides, and fungicides. Enhanced biological activity, metabolic stability, and environmental persistence can be conferred by the inclusion of fluorinated moieties. The structural scaffold of this compound is a viable starting point for the synthesis of new active ingredients for crop protection. The bromine atom allows for the same synthetic manipulations used in drug discovery to create libraries of candidate molecules for screening against agricultural pests and diseases.

Structure Activity Relationship Sar Studies of Methyl 4 Bromo 3 Trifluoromethyl Benzoate Derivatives

Influence of Substituent Variations on Biological Activity

Studies on other molecular scaffolds illustrate the impact of such substitutions. For instance, in a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, variations on the benzamide ring demonstrated a significant effect on cytotoxic and antioxidant activities. Derivatives featuring p-fluorophenyl, trifluoromethyl, and p-nitrophenyl substitutions showed notable nitric oxide scavenging activity. nih.gov Specifically, the compound with a p-fluorophenyl group (4h) exhibited the most promising cytotoxicity against both human lung adenocarcinoma (A-549) and human breast (MCF-7) cancer cell lines. nih.gov

Similarly, in studies of the activator of soluble guanylate cyclase, YC-1, derivatives with electron-withdrawing groups, such as (trifluoromethyl)phenyl and cyanophenyl, at the R¹ position showed higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl and methylphenyl. nih.gov This highlights that the electronic properties of substituents are a critical factor in modulating the biological activity of a parent scaffold.

Table 1: Effect of Substituent Variation on Biological Activity of Selected Compounds This table presents data from different compound series to illustrate the principle of substituent effects.

| Compound Series | Substituent | Biological Activity (IC50) | Target/Assay |

|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-fluorophenyl (4h) | 6.40 µg/mL | MCF-7 Cell Line nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-fluorophenyl (4h) | 22.09 µg/mL | A-549 Cell Line nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-fluorophenyl (4h) | 38.40 µM | Nitric Oxide Scavenging nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-trifluoromethylphenyl (4e) | 39.22 µM | Nitric Oxide Scavenging nih.gov |

| YC-1 Derivatives (R¹ position) | 4-methoxyphenyl (63d) | > 75 µM | Platelet Aggregation nih.gov |

| YC-1 Derivatives (R¹ position) | 4-(trifluoromethyl)phenyl (63e) | < 39 µM | Platelet Aggregation nih.gov |

| YC-1 Derivatives (R¹ position) | 4-cyanophenyl (63g) | < 39 µM | Platelet Aggregation nih.gov |

Positional Isomer Effects on Pharmacological Profiles

The relative positions of the bromo and trifluoromethyl groups, as well as the ester, are critical in defining the pharmacological profile of any derivative. While Methyl 4-bromo-3-(trifluoromethyl)benzoate has a specific arrangement, altering this substitution pattern would likely lead to significant changes in activity. For example, moving the trifluoromethyl group from position 3 to position 2 could introduce steric hindrance that might alter the molecule's preferred conformation and its ability to fit into a target's binding site.

Research on YC-1 derivatives provides a clear example of positional isomer effects. Among monofluoro-substituted compounds on the 1-N-benzyl group, the ortho-substituted derivative (26a) showed superior inhibitory activity against HIF-1 transcription compared to the meta (26b) and para (26c) isomers. nih.gov This demonstrates that even a subtle change in the position of a substituent can have a profound impact on the resulting biological effect, likely due to optimized interactions or conformational changes that favor binding to the biological target. The electronic and steric properties of a substituent are therefore not solely responsible for activity; their placement on the molecular scaffold is equally crucial.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

The this compound scaffold is well-suited for rational design strategies aimed at developing potent and selective inhibitors for various biological targets. A common approach involves using the bromo substituent as a versatile anchor for introducing new functionalities via cross-coupling reactions. nbinno.com This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with a target protein.

One rational design strategy is scaffold hopping, where the core structure is modified while retaining key pharmacophoric features. Another strategy involves structure-based drug design, where knowledge of a target's three-dimensional structure is used to design molecules that fit precisely into the binding site. For instance, in the development of novel Factor Xa inhibitors, a combination of SAR studies and molecular modeling led to the synthesis of a highly potent inhibitor from an initial screening hit with micromolar activity. nih.gov

The introduction of rigid or fused ring systems can also enhance potency by reducing the entropic penalty upon binding. This was demonstrated in the design of metallo-β-lactamase inhibitors, where evolving a flexible scaffold into a rigid, tricyclic system led to nanomolar inhibitors by facilitating favorable hydrophobic interactions within the enzyme's active site. bris.ac.uk Such a strategy could be applied to derivatives of this compound to lock the molecule into a bioactive conformation, thereby enhancing both potency and selectivity.

Correlation of Computational Insights with Observed SAR

Computational methods, such as molecular docking and molecular dynamics, are invaluable tools for understanding and predicting the SAR of this compound derivatives. These techniques provide insights into the potential binding modes of a molecule within a protein's active site and can help explain the observed biological activities.

For example, a study on novel chromone derivatives utilized molecular docking to investigate the possible binding interactions of the synthesized compounds against specific pharmacological targets. nih.gov The docking results for antioxidant activity against the Peroxiredoxins protein (PDB: 3MNG) showed that the synthesized compounds had significant binding modes, with docking scores ranging from -5.9 to -7.4 kcal/mol, which were superior to the standard drugs tocopherol (-5.0 kcal/mol) and ascorbic acid (-5.4 kcal/mol). nih.gov Similarly, docking studies against the HERA protein target for cytotoxic activity supported the in vitro results, confirming that the derivatives had a good binding affinity. nih.gov This strong correlation between in silico predictions and in vitro activity provides confidence in using computational models to guide the rational design of new, more potent derivatives.

Table 2: Correlation of Docking Scores with Antioxidant Activity This table is based on data for a series of chromone derivatives, illustrating the correlation between computational and experimental results.

| Compound | Key Substituent | Docking Score (kcal/mol) vs. 3MNG nih.gov | Observed Antioxidant Activity (IC50, µM) nih.gov |

|---|---|---|---|

| 4h | p-fluorophenyl | -7.4 | 38.40 (NO Scavenging) |

| 4e | p-trifluoromethylphenyl | -7.2 | 39.22 (NO Scavenging) |

| 4b | p-nitrophenyl | -7.0 | 41.23 (NO Scavenging) |

| Ascorbic Acid (Standard) | N/A | -5.4 | 50.86 (NO Scavenging) |

| Tocopherol (Standard) | N/A | -5.0 | N/A |

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Building Blocks in Drug Discovery

Methyl 4-bromo-3-(trifluoromethyl)benzoate is a valuable starting material in the synthesis of advanced building blocks for drug discovery. Its utility stems from the combined properties of its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for other groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo-substituent provides a reactive site for introducing molecular diversity.

One of the most powerful applications of this intermediate is in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom on this compound can be readily displaced in reactions such as:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new C-C bonds, enabling the attachment of various aryl or alkyl groups.

Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, a crucial step in the synthesis of many biologically active compounds.

Heck and Sonogashira Couplings: Creating new C-C bonds by reacting with alkenes and terminal alkynes, respectively.

These transformations convert the initial benzoate (B1203000) intermediate into more complex, highly functionalized molecules that serve as key fragments in the synthesis of potential therapeutic agents. The compound is listed as an intermediate for pharmaceuticals and APIs (Active Pharmaceutical Ingredients), underscoring its role in this field rsc.org.

Interactive Table: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Moiety |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 4-Aryl/Alkyl-3-(trifluoromethyl)benzoate |

| Buchwald-Hartwig | R₂NH | C-N | 4-(Amino)-3-(trifluoromethyl)benzoate |

| Heck | Alkene | C-C | 4-(Alkenyl)-3-(trifluoromethyl)benzoate |

| Sonogashira | Alkyne | C-C | 4-(Alkynyl)-3-(trifluoromethyl)benzoate |

Intermediate in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these motifs are present in a vast number of approved drugs. This compound can serve as a precursor for various heterocyclic systems. Through multi-step synthetic sequences, the functional groups on the aromatic ring can be manipulated to facilitate cyclization reactions.

For example, the bromo- and ester groups can be used to construct fused ring systems. A common strategy involves a cross-coupling reaction at the bromine position, followed by a reaction involving the ester to close a ring. For instance, a Suzuki coupling to introduce an ortho-aminoaryl group could be followed by an intramolecular amide formation (cyclization) to yield a dibenzodiazepine or related heterocyclic core, structures known for their CNS activity. While specific examples for this exact isomer are not prominently documented in general literature, its structure is amenable to established synthetic routes for heterocycle formation.

Application in Polymer Chemistry for Advanced Materials

In the realm of materials science, fluorinated compounds are highly sought after for creating polymers with specialized properties such as high thermal stability, chemical resistance, and unique optical or electronic characteristics. The trifluoromethyl group in this compound makes it an attractive monomer or precursor for such advanced materials.

The corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid, is noted as a key chemical intermediate for polymers. researchgate.net This suggests that the methyl ester could be used similarly, either directly in polymerization reactions or after conversion to other functional monomers. For example, it could be incorporated into polyesters or polyamides. Furthermore, the bromine atom allows for post-polymerization modification, where the bromo-functionalized polymer can be further reacted to introduce other functionalities along the polymer chain, creating highly specialized materials for applications in electronics or aerospace.

Contribution to the Total Synthesis of Natural Products and Bioactive Compounds

While this compound is a synthetic building block not typically found in natural products, it serves as a crucial intermediate in the laboratory synthesis of complex bioactive molecules. Its rigid, substituted phenyl ring can form the core of a larger target molecule.

A plausible, though not specifically documented, application is in the synthesis of substituted benzophenones, which are scaffolds present in various biologically active compounds. This could be achieved via a Friedel-Crafts acylation reaction, where the aromatic ring of another molecule attacks the electrophilic carbonyl carbon of an acyl halide derived from this compound (or the ester itself reacts with an aromatic compound under superacidic conditions). Benzophenone derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and anti-cancer effects. The unique substitution of this particular starting material would lead to novel benzophenone analogues with potential for enhanced biological activity due to the trifluoromethyl group.

Catalytic Applications and Photoredox Chemistry in Synthesis

Investigation of Photoredox Reactions for Derivatization

Currently, there is a lack of specific research literature detailing the investigation of photoredox reactions for the derivatization of Methyl 4-bromo-3-(trifluoromethyl)benzoate. Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of transformations under mild conditions. The C-Br bond in the molecule could, in principle, be activated under photoredox conditions to generate an aryl radical, which could then participate in various coupling reactions. However, specific studies, including reaction optimization, substrate scope, and detailed mechanistic insights for this particular compound, are not available.

Application in Metal-Catalyzed Transformations (e.g., C-Br Activation)

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for a variety of metal-catalyzed cross-coupling reactions, which proceed via the activation of the C-Br bond. These reactions are fundamental in the construction of complex organic molecules. While the compound is commercially available and has been listed as a reactant in patent literature for the synthesis of more complex molecules, such as quinoline (B57606) derivatives, detailed academic studies focusing on its performance in specific, well-known cross-coupling reactions are not extensively reported.

The general reactivity of aryl bromides in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations is well-established. It is plausible that this compound could serve as a substrate in these transformations. The electron-withdrawing trifluoromethyl group might influence the oxidative addition step, a key process in the catalytic cycle of these reactions. However, without specific experimental data, any discussion on reaction yields, optimal catalytic systems, and the electronic effects of the trifluoromethyl group on the reactivity of the C-Br bond for this particular molecule would be speculative.

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies for Sustainable and Efficient Production

The industrial synthesis of complex molecules like methyl 4-bromo-3-(trifluoromethyl)benzoate is continually evolving towards more sustainable and efficient processes. Future research is focused on moving beyond traditional batch syntheses, which often involve harsh conditions and significant waste production.

Emerging methodologies include:

Continuous Flow Chemistry: This approach involves pumping reagents through tubes to a reactor where the reaction occurs. It offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. For halogenated aromatic compounds, flow chemistry can minimize the formation of hazardous byproducts.

Novel Catalytic Systems: Research into new catalysts aims to replace stoichiometric reagents, thereby reducing waste. This includes the development of palladium-catalyzed reactions for C-H activation, allowing for more direct and atom-economical synthetic routes. rsc.org Additionally, innovative "ester dance reactions" are being explored, which use catalysts to enable the migration of ester groups around an aromatic ring under mild conditions, potentially offering new pathways to substituted benzoates. waseda.jp

Photocatalysis: Utilizing light to drive chemical reactions is a green chemistry approach that can often be conducted at ambient temperatures. For the synthesis of halogenated esters, light irradiation in the presence of oxygen and a suitable catalyst can provide a safe and simple production method from inexpensive raw materials. google.com

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The scaffold of this compound is an ideal starting point for creating large libraries of related compounds through combinatorial chemistry. The bromine atom and the aromatic ring offer multiple points for chemical diversification. High-throughput screening (HTS) can then be employed to rapidly test these extensive libraries for biological activity against various targets. ox.ac.uk

This combination of combinatorial synthesis and HTS accelerates the discovery of new drug candidates by allowing for the efficient screening of millions of compounds. youtube.com The process helps to quickly identify "hits"—compounds that show activity against a specific biological target—which can then be optimized in subsequent rounds of synthesis and testing. ox.ac.ukyoutube.com For instance, a library of compounds can be screened against a specific enzyme or receptor to identify potential inhibitors or modulators. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Predict Biological Activity: By training algorithms on existing data, it is possible to predict the biological activity of novel, virtual derivatives of the parent compound. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be effective.

Optimize Compound Properties: AI can be used to design molecules with specific desired properties, such as enhanced potency, reduced toxicity, or improved pharmacokinetic profiles. youtube.com

Elucidate Structure-Activity Relationships (SAR): Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can help to understand how changes in a molecule's structure affect its biological activity. researchgate.netnih.govnih.gov This knowledge is crucial for the rational design of more effective drugs.

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

The unique electronic and steric properties of the trifluoromethyl group make it a valuable component in drugs targeting a wide range of diseases. mdpi.com Derivatives of this compound have the potential to be explored for activity against new biological targets and in new therapeutic areas.

Future research will likely focus on:

Oncology: The trifluoromethyl group is present in several anticancer drugs, where it can enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com

Infectious Diseases: Trifluoromethyl-containing compounds have shown promise as antiviral agents by effectively binding to key viral enzymes or receptors. wechemglobal.com

Neurological Disorders: The ability of the trifluoromethyl group to improve blood-brain barrier permeability makes it an attractive feature for drugs targeting the central nervous system. mdpi.com

The versatility of the bromo-trifluoromethyl-benzoate scaffold allows for the synthesis of diverse molecules that can be tested against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.

Green Chemistry Approaches in the Synthesis and Application of this compound and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. frontiersin.org For this compound and its derivatives, this involves:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or bio-based solvents like eucalyptol. frontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to minimize waste and often allow for milder reaction conditions. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.org

By adopting these approaches, the chemical industry can produce valuable compounds like this compound in a more sustainable and environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.